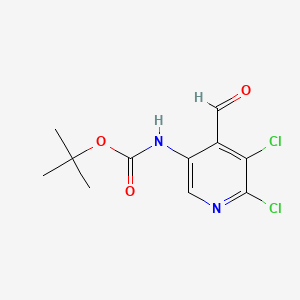
tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14Cl2N2O3 It is characterized by the presence of a pyridine ring substituted with dichloro and formyl groups, and a tert-butyl carbamate moiety
Vorbereitungsmethoden
The synthesis of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 5,6-dichloro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .
Analyse Chemischer Reaktionen
tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the development of agrochemicals or other specialty chemicals
Wirkmechanismus
The mechanism of action of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichloro substitution on the pyridine ring may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate include:
tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a benzyl group instead of a pyridine ring, which may affect its reactivity and biological activity.
tert-Butyl N-(2,6-dichloropyridin-4-yl)carbamate: This compound lacks the formyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of a formyl group and dichloro substitution on the pyridine ring, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12Cl2N2O3 |
|---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-7-4-14-9(13)8(12)6(7)5-16/h4-5H,1-3H3,(H,15,17) |
InChI-Schlüssel |
STQPDBLGEHTJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C(=C1C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
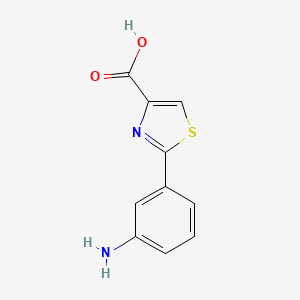
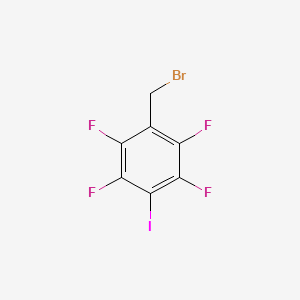
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
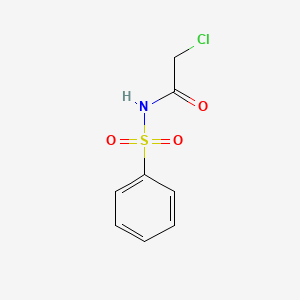
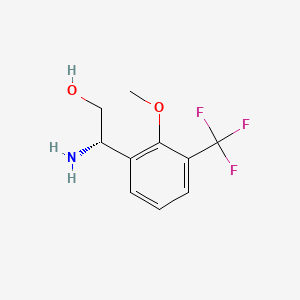
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)


![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)

![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
